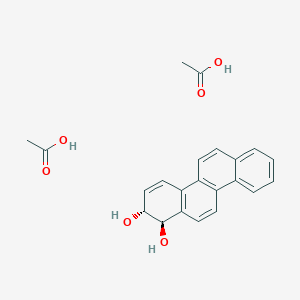
acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol is a compound that combines the properties of acetic acid and a dihydrochrysene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol can involve several synthetic routes. One common method is the bromination of trans-stilbene followed by a series of reactions to introduce the dihydrochrysene moiety. The reaction typically involves the use of glacial acetic acid as a solvent and pyridinium tribromide as the brominating agent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, hydrogen gas for reduction, and various oxidizing agents such as potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol has several scientific research applications:
Chemistry: The compound is used as an intermediate in organic synthesis and as a chiral building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and as a model compound for understanding biological processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to interact selectively with specific biological molecules, influencing pathways and processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydrochrysene derivatives and chiral molecules with similar structures. Examples include:
(2R,3R)-Tartaric acid: Another chiral molecule used in various applications.
trans-Stilbene: A precursor in the synthesis of dihydrochrysene derivatives.
Uniqueness
Acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol is unique due to its combination of acetic acid and dihydrochrysene moieties, providing distinct chemical and biological properties. Its chiral nature and specific interactions with molecular targets make it valuable in research and industrial applications.
Properties
CAS No. |
66267-15-0 |
|---|---|
Molecular Formula |
C22H22O6 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H14O2.2C2H4O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20;2*1-2(3)4/h1-10,17-20H;2*1H3,(H,3,4)/t17-,18-;;/m1../s1 |
InChI Key |
FFXLKMVABFHNDE-RKDOVGOJSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C[C@H]([C@@H]4O)O |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(C4O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



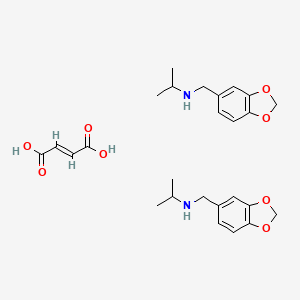
![7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine](/img/structure/B14469491.png)
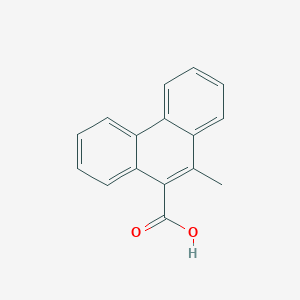
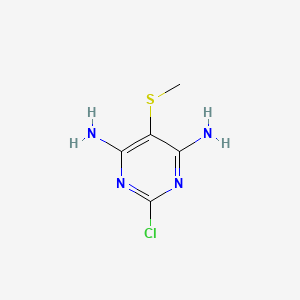
![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)
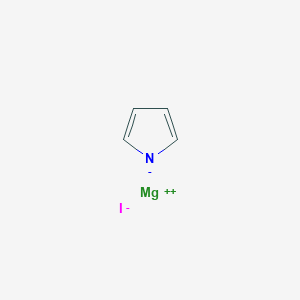
![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)
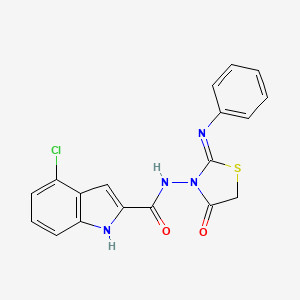
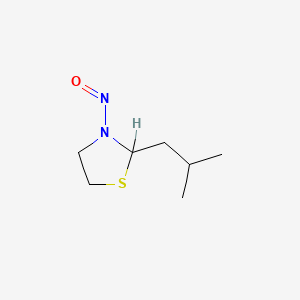
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
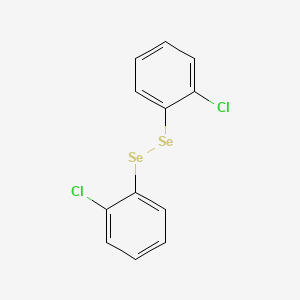
![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
